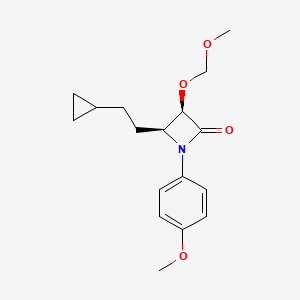
(3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is 305.16270821 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies :
- Research has focused on the synthesis and structural analysis of azetidinone derivatives. One study describes the synthesis of azetidinones for carbapenems and discusses fragmentation in the allylamine precursor analogue (Selezneva et al., 2018).
- Another study examined the crystal structure of an enantiopure title compound, closely related to the azetidinone , providing insights into its molecular configuration (Anand et al., 2004).
Anticancer Applications :
- Azetidinones have been studied for their potential antiproliferative and anticancer properties. For example, a study investigated the structure-activity relationships of a series of azetidinones, discovering compounds with potent antiproliferative effects (Greene et al., 2016).
- Another research synthesized a range of azetidinones to study the relationship between their structure and biological characteristics, revealing their anticancer effect (Veinberg et al., 2003).
Pharmaceutical Synthesis :
- Azetidinones are important precursors in the synthesis of pharmaceuticals, particularly antibiotics. For instance, one paper described the synthesis of a key precursor for carbapenem antibiotics (Li et al., 2012).
Antimicrobial and Anticonvulsant Properties :
- Research has also been conducted on the antimicrobial and anticonvulsant properties of azetidinone derivatives. A study synthesized novel azetidinone derivatives and evaluated their anti-bacterial and anti-convulsant activities (Rajasekaran & Murugesan, 2006).
Antiviral Agents and Antibiotic Enhancers :
- Azetidin-2-ones have been synthesized and evaluated for antiviral activity and as antibiotic enhancers. One study found that certain derivatives showed inhibitory activity against human coronavirus and influenza A virus (Głowacka et al., 2021).
Eigenschaften
IUPAC Name |
(3R,4S)-4-(2-cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-20-11-22-16-15(10-5-12-3-4-12)18(17(16)19)13-6-8-14(21-2)9-7-13/h6-9,12,15-16H,3-5,10-11H2,1-2H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKHSPATEPHLOF-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1C(N(C1=O)C2=CC=C(C=C2)OC)CCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCO[C@@H]1[C@@H](N(C1=O)C2=CC=C(C=C2)OC)CCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,4s)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

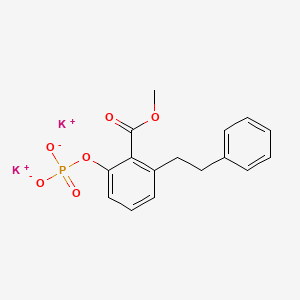
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
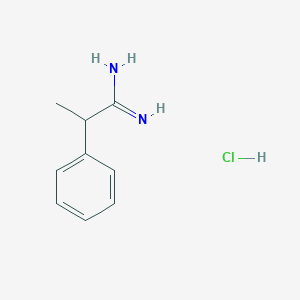
![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)

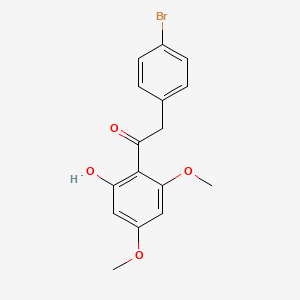


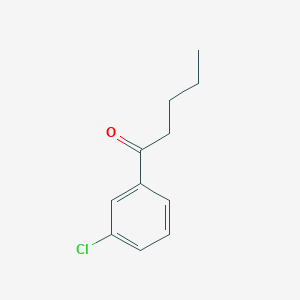
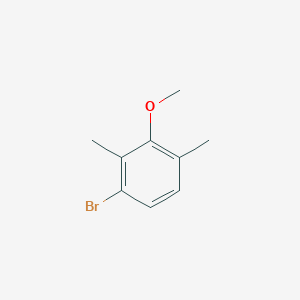
![4-Fluorobicyclo[2.2.2]octan-1-ol, 95%](/img/structure/B6307454.png)


